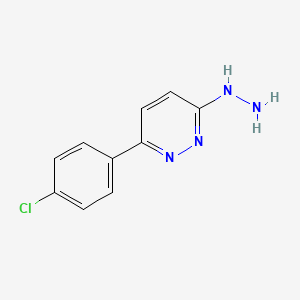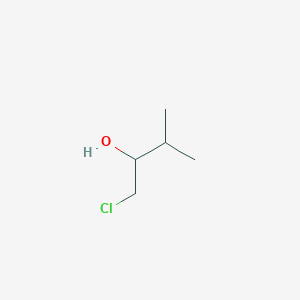
1-Chloro-3-methylbutan-2-ol
Übersicht
Beschreibung
1-Chloro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11ClO and a molecular weight of 122.59 . It is also known by its IUPAC name 1-chloro-3-methyl-2-butanol .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-methylbutan-2-ol is 1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 . This indicates that the molecule consists of a five-carbon chain with a chlorine atom attached to the first carbon, a hydroxyl group (-OH) attached to the second carbon, and a methyl group (-CH3) attached to the third carbon .Physical And Chemical Properties Analysis
1-Chloro-3-methylbutan-2-ol has a molecular weight of 122.59 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 154.7±13.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.6 mmHg at 25°C . The compound also has a molar refractivity of 31.5±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
1-Chloro-3-methylbutan-2-ol is involved in various chemical reactions and synthesis processes. For example, it participates in the acid-catalyzed elimination of related compounds, leading to the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, its derivatives have been identified in treated drinking water as potential disinfection by-products, highlighting its relevance in environmental chemistry (Jobst et al., 2011).
Solvolysis and Mechanisms
Research has also focused on the solvolysis of compounds similar to 1-Chloro-3-methylbutan-2-ol, such as 3-chloro-3-ethylpentane, providing insights into the kinetics and mechanisms of these reactions in various solvents (Albuquerque, Moita, & Gonçalves, 2001). This research is important for understanding the behavior of these compounds under different chemical conditions.
Physical Properties and Interactions
The physical properties of compounds structurally similar to 1-Chloro-3-methylbutan-2-ol, such as densities and viscosities in mixtures, have been studied extensively. These studies help in understanding the nature and strength of intermolecular interactions in mixtures involving such compounds (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).
Application in Biofuel Production
In the field of biofuel production, engineered enzymes have been used to convert glucose to biofuels like 2-methylpropan-1-ol (isobutanol), a compound structurally related to 1-Chloro-3-methylbutan-2-ol. This demonstrates the potential of such compounds in sustainable energy solutions (Bastian et al., 2011).
Eigenschaften
IUPAC Name |
1-chloro-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUOZRGCOGQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510747 | |
| Record name | 1-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylbutan-2-ol | |
CAS RN |
55033-10-8 | |
| Record name | 1-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



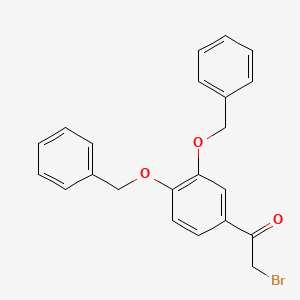
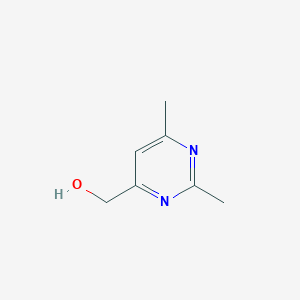
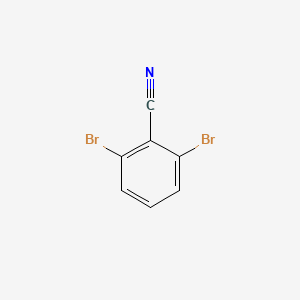
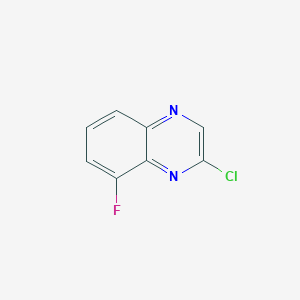
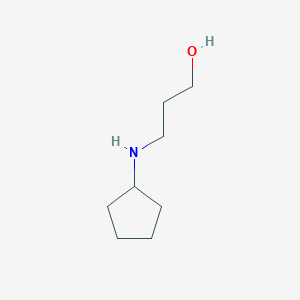
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)
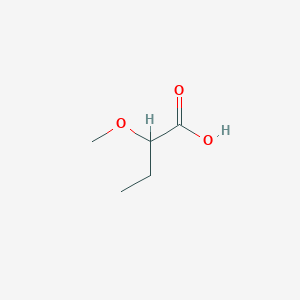
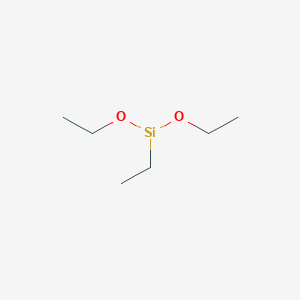
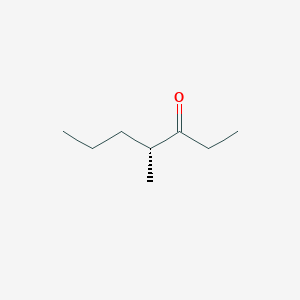
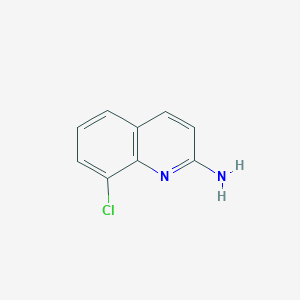
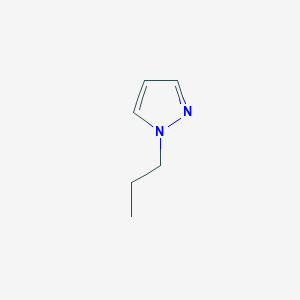
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
